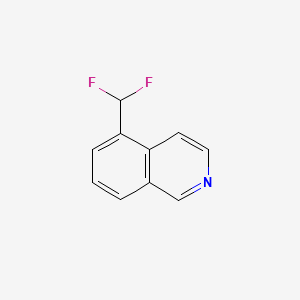

5-(Difluoromethyl)isoquinoline

Beschreibung

BenchChem offers high-quality 5-(Difluoromethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRXAEMZFIXFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Difluoromethyl)isoquinoline

This guide provides a comprehensive overview of the synthesis and characterization of 5-(difluoromethyl)isoquinoline, a key building block for pharmaceutical and agrochemical research. The difluoromethyl group is a valuable substituent in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl, thiol, and other polar functional groups, while also potentially enhancing metabolic stability and binding affinity through hydrogen bond interactions. This document details a robust synthetic pathway from isoquinoline, outlines state-of-the-art characterization techniques, and provides expert insights into the practical aspects of its preparation and analysis.

Strategic Approach to Synthesis

The synthesis of 5-(difluoromethyl)isoquinoline is most effectively approached via a two-step sequence, commencing with the regioselective bromination of the isoquinoline core, followed by a transition metal-catalyzed difluoromethylation. This strategy allows for the precise installation of the difluoromethyl group at the desired position.

Synthesis of the Key Precursor: 5-Bromoisoquinoline

A reliable and scalable method for the synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid. This approach offers high regioselectivity for the C5 position.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, cool concentrated sulfuric acid (98%) to -20 °C using a dry ice/acetone bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the internal temperature below -15 °C.

-

Addition of NBS: Once the isoquinoline is fully dissolved, add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed -15 °C.

-

Reaction Monitoring: Stir the reaction mixture at -15 °C to -10 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a saturated sodium hydroxide solution to a pH of ~9-10, keeping the temperature below 20 °C.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-bromoisoquinoline.

Diagram of the Synthetic Workflow for 5-Bromoisoquinoline

Caption: Workflow for the synthesis of 5-bromoisoquinoline.

Difluoromethylation of 5-Bromoisoquinoline

The introduction of the difluoromethyl group can be achieved through various transition metal-catalyzed cross-coupling reactions. A highly effective method is the copper-catalyzed difluoromethylation using a suitable difluoromethylating agent.

Proposed Experimental Protocol: Synthesis of 5-(Difluoromethyl)isoquinoline

This proposed protocol is based on established methods for the difluoromethylation of aryl halides.

-

Reaction Setup: To a dry Schlenk tube, add 5-bromoisoquinoline, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane, TMSCF₂H).

-

Solvent and Base: Add a dry, polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), followed by a suitable base (e.g., potassium fluoride or cesium fluoride).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to yield 5-(difluoromethyl)isoquinoline.

Diagram of the Synthetic Pathway to 5-(Difluoromethyl)isoquinoline

Caption: Two-step synthesis of 5-(difluoromethyl)isoquinoline.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(difluoromethyl)isoquinoline. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 5-(difluoromethyl)isoquinoline.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isoquinoline ring protons. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet, resulting from coupling to the single proton of the difluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show the resonances for the carbon atoms of the isoquinoline core. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Predicted NMR Data for 5-(Difluoromethyl)isoquinoline

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~7.0-8.5 | m | - |

| ¹H (CHF₂) | ~6.5-7.0 | t | JH-F ≈ 50-60 |

| ¹⁹F | ~ -110 to -130 | d | JF-H ≈ 50-60 |

| ¹³C (CHF₂) | ~110-120 | t | JC-F ≈ 230-250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

-

Fragmentation Pattern: The mass spectrum will show the molecular ion peak [M]⁺, and characteristic fragmentation patterns of the isoquinoline ring system.

Expected Mass Spectrometry Data

| Technique | Expected m/z |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₈F₂N |

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the synthesized compound.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid) is typically used.

-

Gas Chromatography (GC): For volatile compounds, GC can also be used to determine purity.

Conclusion

This guide has outlined a robust and practical approach for the synthesis and characterization of 5-(difluoromethyl)isoquinoline. The detailed protocols and characterization data serve as a valuable resource for researchers in drug discovery and development. The successful synthesis and purification of this compound will enable its use in the generation of novel chemical entities with potentially enhanced pharmacological properties.

References

-

Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

-

PubMed. Difluoromethylation Reactions of Organic Compounds. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

Physicochemical properties of 5-(Difluoromethyl)isoquinoline

An In-Depth Technical Guide to 5-(Difluoromethyl)isoquinoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the isoquinoline nucleus is a privileged scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2][3][4] Its rigid, planar structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The strategic functionalization of this core is paramount to modulating its therapeutic potential.

The introduction of fluorine-containing groups has become a cornerstone of modern drug design.[5] Among these, the difluoromethyl (CHF₂) group is of particular interest. It serves as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor while enhancing metabolic stability and improving cell membrane permeability.[5] The unique electronic properties of the CHF₂ group—strongly electron-withdrawing yet more polarizable than a trifluoromethyl (CF₃) group—can profoundly influence the physicochemical properties of the parent molecule.

This guide provides a comprehensive technical overview of 5-(Difluoromethyl)isoquinoline, a key building block that merges the proven biological relevance of the isoquinoline scaffold with the advantageous properties of the difluoromethyl group. We will explore its core physicochemical properties, detail methodologies for its synthesis and characterization, and discuss its potential applications for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of 5-(Difluoromethyl)isoquinoline is critical for its application in synthesis and drug design. The presence of the electron-withdrawing difluoromethyl group at the C5 position significantly modulates the electronic landscape of the fused aromatic system, impacting properties such as basicity, lipophilicity, and solubility.

Table 1: Key Physicochemical Data for 5-(Difluoromethyl)isoquinoline

| Property | Value | Source |

| IUPAC Name | 5-(difluoromethyl)isoquinoline | - |

| CAS Number | 1204298-57-6 | |

| Molecular Formula | C₁₀H₇F₂N | |

| Molecular Weight | 179.17 g/mol | - |

| Appearance | (Predicted) Colorless to pale yellow solid or oil | - |

| LogP (Predicted) | ~2.5 - 2.8 | - |

| pKa (Predicted) | ~4.5 (for the isoquinolinium ion) | - |

| Polar Surface Area | 12.89 Ų | [6] |

| InChI Key | ZVRXAEMZFIXFBK-UHFFFAOYSA-N |

Expert Insights:

-

Lipophilicity (LogP): The predicted LogP value suggests moderate lipophilicity, a desirable trait for oral bioavailability, as it facilitates passage through cellular membranes without being excessively retained in fatty tissues. The CHF₂ group increases lipophilicity compared to a non-substituted isoquinoline (LogP ≈ 2.1).[6]

-

Basicity (pKa): The isoquinoline nitrogen is a weak base.[7] The strongly electron-withdrawing CHF₂ group on the benzo ring is expected to decrease the basicity of the nitrogen atom (pKa of isoquinoline is ~5.4), making the corresponding conjugate acid more acidic.[6] This modulation can be critical for controlling salt formation, solubility, and off-target interactions with ion channels.

-

Solubility: While experimental data is scarce, 5-(difluoromethyl)isoquinoline is expected to be poorly soluble in water but readily soluble in common organic solvents such as ethanol, DMSO, and dichloromethane, consistent with other N-heterocycles.[7]

Section 2: Synthesis and Characterization Workflow

The synthesis of specifically substituted isoquinolines, particularly those bearing fluorinated moieties, requires carefully chosen strategies. While no definitive published synthesis for 5-(Difluoromethyl)isoquinoline is readily available, a logical and robust pathway can be designed based on established organometallic and radical chemistry principles.

Proposed Synthetic Pathway: A Mechanistic Rationale

A plausible approach involves a late-stage difluoromethylation of a pre-functionalized isoquinoline precursor, such as 5-bromoisoquinoline. This strategy is advantageous as it leverages a commercially available starting material and introduces the key functional group at the end of the sequence, maximizing convergence.

Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol describes a hypothetical but mechanistically sound procedure. The choice of a Ruppert-Prakash-type reagent (e.g., TMSCF₂H) and a suitable palladium catalyst is critical for achieving efficient cross-coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 5-bromoisoquinoline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) salt like CuI (1.5 eq).

-

Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or NMP). To this mixture, add (Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 eq) followed by a fluoride source, such as potassium fluoride (KF, 3.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and quench with aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 5-(Difluoromethyl)isoquinoline.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is chosen for its reliability in a wide range of cross-coupling reactions. The phosphine ligands are crucial for the stability and catalytic activity of the palladium center.

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the transmetalation step with the silicon-based difluoromethylating reagent.

-

Fluoride Source: KF is essential to activate the TMSCF₂H reagent, forming a hypervalent silicate intermediate that is more reactive towards the palladium catalytic cycle.

-

Inert Atmosphere: The use of an argon atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0) catalyst.

Visualization of the Synthetic Workflow

Caption: Palladium-catalyzed synthesis of 5-(Difluoromethyl)isoquinoline.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete structural picture.

Table 2: Predicted Spectroscopic Data for 5-(Difluoromethyl)isoquinoline

| Technique | Predicted Data |

| ¹H NMR | δ 9.3-9.4 (s, 1H, H1), 8.5-8.6 (d, 1H, H3), 7.8-8.2 (m, 3H, Ar-H), 6.8-7.1 (t, ¹JHF=56 Hz, 1H, CHF₂) |

| ¹³C NMR | δ 152-154 (C1), 143-145 (C3), 115-135 (aromatic carbons), 112-115 (t, ¹JCF=240 Hz, CHF₂) |

| ¹⁹F NMR | δ -110 to -115 (d, ²JFH=56 Hz) |

| Mass Spec (EI) | [M]⁺ at m/z = 179 |

| IR Spectroscopy | ~3050 cm⁻¹ (Ar C-H), ~2900 cm⁻¹ (Alkyl C-H), ~1600 cm⁻¹ (C=C, C=N), ~1100 cm⁻¹ (C-F) |

Protocol 2: NMR Data Acquisition and Analysis

This protocol outlines a self-validating system for structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Confirm the presence of the characteristic triplet for the CHF₂ proton (due to coupling with the two fluorine atoms) and the distinct signals for the isoquinoline ring protons.

-

¹⁹F NMR Acquisition: Without changing the sample, acquire a proton-coupled ¹⁹F NMR spectrum. The spectrum should show a doublet, confirming coupling to the single proton of the CHF₂ group. The chemical shift will be indicative of the difluoromethyl environment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Look for the characteristic triplet of the CHF₂ carbon (due to coupling with the two fluorine atoms) and the signals corresponding to the aromatic carbons.

-

2D NMR (HSQC/HMBC): For unambiguous assignment, acquire 2D correlation spectra.

-

HSQC: Correlates directly bonded protons and carbons. This will confirm the C-H connectivities of the aromatic ring and definitively link the CHF₂ proton signal to the CHF₂ carbon signal.

-

HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the position of the CHF₂ group. A correlation between the CHF₂ proton and the C5, C4a, and C6 carbons of the isoquinoline ring would provide definitive proof of the 5-substitution pattern.

-

Section 4: Applications in Medicinal Chemistry

The true value of 5-(Difluoromethyl)isoquinoline lies in its potential as a versatile building block for the synthesis of novel drug candidates. The CHF₂ group acts as a "metabolic shield" and a unique electronic modulator.

Bioisosterism and Improved Drug Properties:

The CHF₂ group is a bioisostere of a hydroxyl group but with significantly different properties. It can act as a hydrogen bond donor, mimicking the interaction of a hydroxyl group with a protein target. However, unlike a hydroxyl group, it is not susceptible to common metabolic transformations like glucuronidation or sulfation, which can lead to rapid drug clearance. This increased metabolic stability often translates to an improved pharmacokinetic profile.

Caption: Bioisosteric replacement of -OH with -CHF₂ to enhance drug properties.

Potential Therapeutic Targets:

Given the broad bioactivity of the isoquinoline class, derivatives of 5-(Difluoromethyl)isoquinoline could be explored in several therapeutic areas:

-

Oncology: Many isoquinoline alkaloids exhibit potent antitumor activity.[1] The unique properties of the CHF₂ group could be leveraged to design novel kinase inhibitors or DNA-intercalating agents with improved efficacy and pharmacokinetics.

-

Neuroscience: Tetrahydroisoquinoline derivatives have shown effects on the central nervous system.[2] The modulated basicity and lipophilicity of this scaffold could be used to fine-tune blood-brain barrier penetration for targeting CNS disorders.

-

Infectious Diseases: The isoquinoline core is present in several antimicrobial and antiviral agents.[2] 5-(Difluoromethyl)isoquinoline provides a starting point for developing new agents to combat drug-resistant pathogens.

Conclusion and Future Directions

5-(Difluoromethyl)isoquinoline represents a high-value, strategically designed building block for modern medicinal chemistry. It combines the pharmacologically validated isoquinoline core with the drug-like benefits conferred by the difluoromethyl group—enhanced metabolic stability, modulated electronics, and favorable lipophilicity. While experimental data on this specific molecule is limited, its properties can be reliably predicted based on established chemical principles, and robust synthetic and analytical protocols can be readily developed.

Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and its incorporation into screening libraries. Exploring the reactivity of the isoquinoline ring in the presence of the C5-CHF₂ substituent will open new avenues for diversification. As the demand for more sophisticated and effective therapeutic agents grows, building blocks like 5-(Difluoromethyl)isoquinoline will be indispensable tools for drug discovery professionals.

References

-

Wikipedia. Isoquinoline. [Link]

-

Yadav, G., & Singh, P. P. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 785-842. [Link]

-

Wyrębek, B., Suwińska, K., & Ksycińska, H. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(11), 4381. [Link]

-

Chemsrc. 5-Fluoro-isoquinoline | CAS#:394-66-1. [Link]

- Georg, G. I., & Snyder, L. B. (2008). Product Class 5: Isoquinolines.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015686, 5,7-Difluoroquinoline. [Link]

-

Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20493424, 5-Fluoroisoquinoline. [Link]

-

Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8847. [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

National Institute of Standards and Technology. Isoquinoline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

5-(Difluoromethyl)isoquinoline: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of Fluorinated Isoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The difluoromethyl group (-CHF₂) is a particularly intriguing substituent. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities and can participate in weak hydrogen bonding, thereby modulating the pharmacokinetic and pharmacodynamic profile of a parent compound.[2] This guide provides an in-depth technical overview of 5-(difluoromethyl)isoquinoline, a valuable building block for the synthesis of novel therapeutic agents. We will explore its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and expected analytical characterization data.

Physicochemical Properties of 5-(Difluoromethyl)isoquinoline

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The introduction of the difluoromethyl group at the 5-position of the isoquinoline ring is expected to significantly influence its electronic and physical characteristics.

| Property | Value | Source/Justification |

| CAS Number | 1204298-57-6 | [3] |

| Molecular Formula | C₁₀H₇F₂N | Calculated |

| Molecular Weight | 179.17 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on the properties of similar small, substituted aromatic heterocycles. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | General solubility of N-heterocycles. |

| Lipophilicity (logP) | Predicted to be higher than unsubstituted isoquinoline due to the presence of the fluorinated group. | Fluorination generally increases lipophilicity.[4] |

| pKa | The nitrogen atom of the isoquinoline ring is basic. The electron-withdrawing nature of the difluoromethyl group is expected to slightly decrease the pKa of the conjugate acid compared to unsubstituted isoquinoline. | Inductive effect of the -CHF₂ group. |

Synthetic Routes and Experimental Protocols

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 5-(Difluoromethyl)isoquinoline.

Step 1: Synthesis of 5-Bromoisoquinoline

Rationale: The first step involves the regioselective bromination of the isoquinoline ring at the 5-position. Electrophilic aromatic substitution on isoquinoline preferentially occurs on the benzene ring. The 5- and 8-positions are the most activated sites for electrophilic attack. By carefully controlling the reaction conditions, selective bromination at the 5-position can be achieved.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isoquinoline (1.0 eq).

-

Dissolution: Dissolve the isoquinoline in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromoisoquinoline.

Step 2: Synthesis of 5-(Difluoromethyl)isoquinoline

Rationale: The second step is a cross-coupling reaction to introduce the difluoromethyl group. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Various reagents can be used as a source of the difluoromethyl group in these reactions. A common and effective method involves the use of a difluoromethylating agent in the presence of a palladium catalyst and a suitable ligand.

Detailed Experimental Protocol:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-bromoisoquinoline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) salt co-catalyst like CuI (0.1 eq).

-

Addition of Reagents: Add a difluoromethylating agent. A common choice is (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source like cesium fluoride (CsF) or a pre-formed difluoromethyl zinc reagent.

-

Solvent: Add a suitable dry, degassed solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(difluoromethyl)isoquinoline.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-(difluoromethyl)isoquinoline. The following spectroscopic techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | s | 1H | H-1 | The proton at C1 is typically the most deshielded proton in the isoquinoline ring system. |

| ~8.6 | d | 1H | H-3 | The proton at C3 will appear as a doublet due to coupling with H-4. |

| ~8.2 | d | 1H | H-8 | The proton at C8 is deshielded by the ring current and will be a doublet coupled to H-7. |

| ~7.9 | d | 1H | H-4 | The proton at C4 will be a doublet coupled to H-3. |

| ~7.8 | t | 1H | H-7 | The proton at C7 will appear as a triplet due to coupling with H-6 and H-8. |

| ~7.7 | d | 1H | H-6 | The proton at C6 will be a doublet coupled to H-7. |

| ~6.8 | t | 1H | -CHF₂ | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms (J ≈ 56 Hz). |

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-1 | Deshielded carbon adjacent to the nitrogen atom. |

| ~144 | C-3 | Deshielded carbon in the pyridine ring. |

| ~136 | C-8a | Quaternary carbon at the ring junction. |

| ~130 | C-7 | Aromatic CH carbon. |

| ~129 | C-4a | Quaternary carbon at the ring junction. |

| ~128 | C-8 | Aromatic CH carbon. |

| ~127 | C-6 | Aromatic CH carbon. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~120 | C-5 | Carbon bearing the difluoromethyl group, expected to be a triplet due to C-F coupling. |

| ~115 (t) | -CHF₂ | The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF ≈ 240 Hz). |

Predicted ¹⁹F NMR Spectrum (in CDCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -110 to -120 | d | The two fluorine atoms of the difluoromethyl group are equivalent and will appear as a doublet due to coupling with the proton (²JFH ≈ 56 Hz). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Electron Ionization Mass Spectrum (EI-MS):

Caption: Predicted major fragmentation pathways for 5-(Difluoromethyl)isoquinoline in EI-MS.

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 179, corresponding to the molecular weight of the compound. Aromatic systems tend to show strong molecular ion peaks due to their stability.[5]

-

Loss of a Hydrogen Radical (M-1): A peak at m/z = 178 due to the loss of a hydrogen atom is likely.

-

Loss of a Fluorine Radical (M-19): Fragmentation involving the loss of a fluorine atom to give a peak at m/z = 160 may be observed.

-

Loss of the Difluoromethyl Radical (M-51): Cleavage of the C-C bond between the isoquinoline ring and the difluoromethyl group would result in a significant peak at m/z = 128, corresponding to the isoquinoline cation.

-

Loss of HCN (M-27): A characteristic fragmentation of N-heterocycles is the loss of hydrogen cyanide, which would lead to a peak at m/z = 152.

Safety and Handling

As with all chemical research, proper safety precautions are paramount.

-

General Handling: 5-(Difluoromethyl)isoquinoline should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Reagent Safety:

-

N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.

-

Concentrated Sulfuric Acid: Is highly corrosive.

-

Palladium Catalysts: Can be pyrophoric and should be handled under an inert atmosphere.

-

Difluoromethylating Agents: Some difluoromethylating agents can be toxic and should be handled with appropriate engineering controls.[6][7]

-

-

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-(Difluoromethyl)isoquinoline is a valuable and strategically important building block for the development of novel pharmaceuticals. The incorporation of the difluoromethyl group onto the privileged isoquinoline scaffold offers a promising avenue for modulating the biological activity and physicochemical properties of lead compounds. The synthetic route outlined in this guide, based on well-established chemical transformations, provides a practical approach for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of this compound. Further research into the applications of 5-(difluoromethyl)isoquinoline and its derivatives in medicinal chemistry is warranted and is anticipated to lead to the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

References

- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Journal of Organic Chemistry, 75(16), 5627-5634.

- Beaulieu, F., et al. (2009). Aminodifluorosulfinium tetrafluoroborate salts act as efficient deoxofluorinating reagents. Organic Letters, 11(21), 5050-5053.

- Cayman Chemical. (2025).

- Fisher Scientific. (2024).

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- ChemicalBook. (n.d.).

- Chemistry LibreTexts. (2023).

- Fisher Scientific. (2024).

- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- Watson, T. J. N. (1998). Alternative Synthesis of Septic Shock Candidate 3,4-Dihydro-3,3-dimethylisoquinoline N-Oxide (MDL 101002) Utilizing an Improved Pictet−Spengler Reaction. The Journal of Organic Chemistry, 63(2), 406-407.

- LMU Open Access. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Google Patents. (n.d.).

- Semantic Scholar. (n.d.).

- PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins.

- The University of Arizona. (n.d.).

- Per- and Polyfluoroalkyl Substances (PFAS) — ITRC. (n.d.). 4 Physical and Chemical Properties.

- ResearchGate. (n.d.). Application of Bischler‐Napieralski reaction is isoquinoline synthesis.

- Sigma-Aldrich. (2024).

- YouTube. (2018). 14.

- Centurion University. (n.d.). Synthesis of isoquinolines.

- YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.

- ResearchGate. (n.d.).

- Proclinical. (n.d.).

- QMRO. (n.d.).

- BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.

- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- Chemaxon. (n.d.). NMR Predictor.

- PubMed. (2015). A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances.

- ResearchGate. (n.d.). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine.

Sources

The Rising Profile of Difluoromethylated Isoquinolines: A Technical Guide to Their Biological Activity

Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Bioisostere

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged" structure, a foundational framework present in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine and the anticancer potential of numerous synthetic derivatives, the isoquinoline nucleus has consistently proven to be a fertile ground for drug discovery.[4][5] Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets, while the nitrogen atom imparts crucial physicochemical properties such as basicity and the ability to form hydrogen bonds.[2]

Concurrently, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly intriguing bioisostere. It can act as a lipophilic hydrogen bond donor, mimicking functional groups like hydroxyl (-OH), thiol (-SH), and amino (-NH2). This unique characteristic allows it to modulate key molecular properties such as binding affinity, metabolic stability, and membrane permeability.

This technical guide delves into the synergistic combination of these two powerful elements: the biological activity of novel difluoromethylated isoquinolines. As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the rationale behind the design of these compounds, the methodologies for evaluating their biological potential, and the interpretation of the resulting data. We will explore the causal links between the introduction of the difluoromethyl group and the observed biological effects, grounding our discussion in established protocols and real-world examples.

The Rationale for Difluoromethylation of the Isoquinoline Scaffold

The decision to introduce a difluoromethyl group onto an isoquinoline core is a deliberate strategy rooted in the principles of medicinal chemistry. The CF2H group is not merely a placeholder; it is a functional unit that can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.

One of the primary motivations is the CF2H group's ability to act as a lipophilic hydrogen bond donor . Unlike the more common trifluoromethyl (CF3) group, which is primarily an electron-withdrawing group, the C-H bond in the CF2H moiety is polarized by the adjacent fluorine atoms, enabling it to participate in hydrogen bonding interactions with target proteins. This can lead to enhanced binding affinity and selectivity.

Furthermore, the difluoromethyl group can significantly impact the metabolic stability of a compound. The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug in the body. This increased stability is a critical factor in developing orally bioavailable drugs with favorable dosing regimens.

Finally, the lipophilicity of the CF2H group can be fine-tuned to optimize a compound's membrane permeability . This is a delicate balance; while increased lipophilicity can enhance passage through cell membranes, excessive lipophilicity can lead to poor solubility and off-target toxicity. The nuanced properties of the difluoromethyl group offer a valuable tool for navigating this optimization process.

Synthesis of Novel Difluoromethylated Isoquinolines: A Conceptual Workflow

The synthesis of novel difluoromethylated isoquinolines is a multi-step process that requires careful planning and execution. While numerous synthetic routes to the isoquinoline core exist, such as the Bischler-Napieralski and Pictet-Spengler reactions, the introduction of the difluoromethyl group presents unique challenges and opportunities.

A general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted below:

Caption: A generalized workflow for the synthesis and biological evaluation of novel difluoromethylated isoquinolines.

Biological Evaluation: A Multi-faceted Approach

The biological activity of novel difluoromethylated isoquinolines can be assessed across a range of therapeutic areas. Below, we detail the methodologies for evaluating their potential as anticancer, antimicrobial, and neuroprotective agents, as well as their capacity to act as enzyme inhibitors.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][6] The introduction of a difluoromethyl group can enhance these activities by improving target engagement and cellular uptake.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the difluoromethylated isoquinoline compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control should show a significant reduction in cell viability, while the negative control should exhibit minimal effect.

Let's consider a hypothetical novel difluoromethylated isoquinoline, "DFIQ-1," designed to target the Epidermal Growth Factor Receptor (EGFR), a kinase often dysregulated in cancer.[1] The difluoromethyl group is positioned to form a hydrogen bond with a key amino acid residue in the ATP-binding pocket of EGFR.

Expected Outcome: An MTT assay on an EGFR-overexpressing cancer cell line, such as A549, would be expected to show a low IC50 value for DFIQ-1, indicating potent cytotoxicity.[1] In contrast, the non-difluoromethylated parent isoquinoline might exhibit a significantly higher IC50, demonstrating the critical contribution of the CF2H group to the compound's activity.

Data Presentation:

| Compound | Target Cell Line | IC50 (µM) |

| DFIQ-1 | A549 (Lung Cancer) | 0.015[1] |

| Parent Isoquinoline | A549 (Lung Cancer) | >10 |

| Doxorubicin (Control) | A549 (Lung Cancer) | 0.012[1] |

Antimicrobial Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial properties.[2][7] The incorporation of a difluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial cell walls.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible bacterial growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the difluoromethylated isoquinoline compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validating System: The growth control must show turbidity, and the sterility control must remain clear for the results to be valid.

Neuroprotective Effects

Certain isoquinoline derivatives have shown promise in the treatment of neurodegenerative diseases by exhibiting neuroprotective effects.[8][9] The introduction of a difluoromethyl group could modulate the interaction of these compounds with targets in the central nervous system.

Neurite outgrowth is a critical process in neuronal development and regeneration, and its promotion is a key indicator of neuroprotective or neurotrophic activity.

Principle: Neuronal cell lines, such as SH-SY5Y, can be induced to differentiate and extend neurites. The effect of test compounds on the length and branching of these neurites can be quantified using microscopy and image analysis software.[8]

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and induce differentiation using an agent such as retinoic acid.

-

Compound Treatment: Treat the differentiated cells with various concentrations of the difluoromethylated isoquinoline compound.

-

Staining: After a suitable incubation period, fix the cells and stain them with a fluorescent dye that labels neurons and their processes.

-

Imaging: Acquire images of the stained cells using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the total neurite length, number of branches, and other morphological parameters.

Self-Validating System: A positive control, such as a known neurotrophic factor, should be included to confirm that the cells are capable of extending neurites.

Caption: Workflow for assessing the neuroprotective effects of difluoromethylated isoquinolines via neurite outgrowth assays.

Enzyme Inhibition

Many isoquinoline derivatives exert their biological effects by inhibiting specific enzymes. The difluoromethyl group can play a crucial role in the binding of these inhibitors to the active site of their target enzymes.

Protein kinases are a major class of drug targets, particularly in oncology. Assays to measure the inhibition of kinase activity are essential for the development of kinase inhibitors.

Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by a specific kinase. The amount of phosphorylated product is then quantified.

Step-by-Step Methodology:

-

Assay Setup: In a microplate well, combine the kinase, a fluorescently labeled substrate peptide, and ATP.

-

Inhibitor Addition: Add the difluoromethylated isoquinoline compound at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System: A known inhibitor of the target kinase should be included as a positive control.

Sources

- 1. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.es [promega.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 8. "Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphologic" by EYLÜL ECE İŞLEK CAMADAN, MEHMET SARIHAN et al. [journals.tubitak.gov.tr]

- 9. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Introduction of the Difluoromethyl Group into Heterocyclic Systems: A Methodological Compendium

An In-depth Technical Guide for Drug Development Professionals

Abstract

The difluoromethyl (CF2H) group has emerged as a crucial substituent in modern medicinal chemistry, valued for its unique ability to modulate the physicochemical and biological properties of parent molecules. It often serves as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability and membrane permeability while capable of acting as a weak hydrogen bond donor.[1][2][3] This guide provides an in-depth exploration of the primary synthetic strategies for incorporating the CF2H group into heterocyclic scaffolds, a core component of numerous pharmaceuticals. We will dissect the mechanistic underpinnings of radical, nucleophilic, and carbene-based difluoromethylation reactions, offering field-proven insights into experimental design and reagent selection for late-stage functionalization and novel drug design.

The Strategic Value of the Difluoromethyl Group in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacological profiles.[3] The difluoromethyl group, in particular, offers a nuanced set of properties that make it highly attractive to medicinal chemists.

-

Bioisosterism: The CF2H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][3] This substitution can enhance metabolic stability by replacing labile protons, without drastically altering the molecule's steric profile.

-

Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the CF2H moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor.[2][3][4] This allows it to mimic the hydrogen bonding interactions of the groups it replaces, potentially preserving or enhancing binding affinity to biological targets.

-

Modulation of Physicochemical Properties: The introduction of a CF2H group increases lipophilicity, which can improve a drug's ability to cross cellular membranes.[3][5] However, this effect is more moderate compared to the CF3 group, allowing for finer tuning of the molecule's overall solubility and permeability profile.[5][6][7] It also powerfully modulates the pKa of nearby functional groups due to its strong electron-withdrawing nature.[1]

These combined attributes make the development of robust and versatile difluoromethylation methods a high-priority area in synthetic chemistry, particularly for the modification of heterocyclic systems prevalent in pharmaceuticals.[8][9]

Core Synthetic Methodologies

The installation of a CF2H group onto a heterocycle can be broadly categorized into three mechanistic pathways: radical, nucleophilic, and electrophilic/carbene-based transformations. The choice of method is dictated by the electronic nature of the heterocyclic substrate, the desired regioselectivity, and functional group tolerance.[1]

Radical Difluoromethylation: A Paradigm for C–H Functionalization

Radical difluoromethylation has become a dominant strategy, especially for the direct functionalization of C–H bonds in heteroaromatic systems.[10][11] This approach avoids the need for pre-functionalization of the substrate, making it ideal for late-stage diversification.[12][13] The core principle involves the generation of a difluoromethyl radical (•CF2H), which, due to its nucleophilic character, preferentially adds to electron-deficient positions on heterocyles.[12]

Key Reagents and Generation Methods:

-

Zinc Difluoromethanesulfinate (DFMS): Pioneered by Baran and co-workers, Zn(SO2CF2H)2 (DFMS) is a bench-stable solid that generates the •CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[2][10]

-

Difluoroacetic Acid: This inexpensive and readily available reagent can serve as a •CF2H precursor under oxidative conditions, often promoted by transition metals or photoredox catalysis.[12][14]

-

Photoredox Catalysis: This has revolutionized radical generation under mild conditions. Iridium or Ruthenium-based photocatalysts, when irradiated with visible light (e.g., blue LEDs), can engage in single-electron transfer (SET) with a suitable radical precursor to generate •CF2H.[1][15] This method offers exceptional functional group tolerance and operational simplicity.[13][16] Organic photoredox catalysts have also been developed, obviating the need for precious metals.[10][13]

Caption: General workflow for photoredox C-H difluoromethylation.

Nucleophilic Difluoromethylation

This approach utilizes a pre-formed difluoromethyl anion equivalent, which attacks an electrophilic center on the heterocyclic system or a coupled partner.

Key Reagents and Methods:

-

(Difluoromethyl)trimethylsilane (TMSCF2H): As a stable and easily handled liquid, TMSCF2H is a premier nucleophilic difluoromethylating reagent.[1] In the presence of a suitable activator (e.g., a fluoride source or a base), it generates a transient difluoromethyl anion ("CF2H⁻").[1][2]

-

Copper-Mediated/Catalyzed Reactions: The utility of TMSCF2H is significantly expanded through the use of copper. In-situ generated "Cu-CF2H" species can participate in cross-coupling reactions with (hetero)aryl halides or engage in oxidative C-H functionalization.[2][12]

-

Sandmeyer-Type Difluoromethylation: A notable application involves the conversion of readily available (hetero)aromatic amines into their corresponding diazonium salts, which are then trapped by a Cu-CF2H complex generated in situ.[2] This method provides an alternative to cross-coupling with often more expensive aryl halides.

Electrophilic and Carbene-Based Methods

These methods involve either a formal "CF2H⁺" synthon or, more commonly, the generation of difluorocarbene (:CF2), which inserts into nucleophilic sites.

Key Reagents and Methods:

-

Difluorocarbene Precursors: Reagents like chlorodifluoromethane (ClCF2H, Freon 22) or S-(difluoromethyl)sulfonium salts can generate difluorocarbene under thermal or basic conditions.[12][17][18] The highly reactive carbene can then insert into N-H, O-H, or S-H bonds of heterocyclic systems.[17] However, the use of ozone-depleting substances like ClCF2H is a significant drawback.[12][17]

-

Transition-Metal Catalyzed Carbene Transfer: Modern approaches utilize transition metals like nickel or palladium to catalyze the reaction between a carbene precursor and (hetero)aryl halides or boronic acids.[12][19] This strategy proceeds under milder conditions and offers a safer alternative to gaseous reagents.

-

Dearomative Difluoromethylation: A powerful recent strategy involves the N-difluoromethylation of N-heterocycles using reagents like bromo(difluoro)acetic acid.[17][20][21] This process leads to a dearomatized intermediate which can be further functionalized, providing access to complex, Fsp³-enriched scaffolds.

Comparative Analysis of Methodologies

The selection of an appropriate difluoromethylation strategy is a critical decision in the synthetic workflow. The table below summarizes the core attributes of the primary methods.

| Methodology | Common Reagents | Typical Conditions | Advantages | Limitations |

| Radical | Zn(SO2CF2H)2, CF2HCOOH, S-(CF2H)sulfonium salts | Photoredox (Visible Light), Chemical Oxidants (TBHP) | Excellent for C-H functionalization, High functional group tolerance, Mild conditions | Regioselectivity can be an issue with multiple reactive sites, Stoichiometric oxidants often needed.[2] |

| Nucleophilic | TMSCF2H, n-Bu3SnCF2H | Base (t-BuOK, CsF), Cu(I) salts | Effective for cross-coupling with (hetero)aryl halides, Complementary reactivity to radical methods | Requires pre-functionalized substrates (e.g., halides), Anion instability can be a challenge.[1][2] |

| Carbene-Based | ClCF2H, BrCF2P(O)(OEt)2, Bromo(difluoro)acetic acid | Base (K2CO3), Pd/Ni catalysis, Heat | Efficient for X-H insertion (N-H, O-H), Enables dearomative pathways | Gaseous/ozone-depleting reagents, Can require harsh conditions.[12][17] |

Experimental Protocol: Photocatalytic C-H Difluoromethylation of Caffeine

This protocol describes a representative, self-validating system for the direct C-H difluoromethylation of an electron-rich heterocycle using an iridium-based photocatalyst, adapted from principles reported in the literature.[10][12][13]

Objective: To synthesize 8-(difluoromethyl)caffeine via a direct C-H functionalization pathway.

Materials:

-

Caffeine (Substrate)

-

Sodium difluoromethanesulfinate (NaSO2CF2H) (CF2H Source)

-

fac-Ir(ppy)3 (Tris(2-phenylpyridine)iridium(III)) (Photocatalyst)

-

Dimethyl Sulfoxide (DMSO) (Solvent)

-

Oxygen (O2) (Terminal Oxidant, from air)

-

Schlenk flask or reaction vial equipped with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm, 34 W)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 10 mL Schlenk flask, add caffeine (194 mg, 1.0 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (256 mg, 2.0 mmol, 2.0 equiv.), and fac-Ir(ppy)3 (13 mg, 0.02 mmol, 2 mol%).

-

Solvent Addition: Evacuate and backfill the flask with air three times. Add 5.0 mL of anhydrous DMSO via syringe. The reaction is typically run open to the air or under an oxygen balloon to ensure a sufficient supply of the terminal oxidant.

-

Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction temperature near room temperature (25-30 °C).

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate and wash with water (3 x 20 mL) to remove the DMSO and excess sulfinate salt. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:1 to 50:1) to afford the pure 8-(difluoromethyl)caffeine product.

Caption: Experimental workflow for a typical photocatalytic reaction.

Conclusion and Future Outlook

The methodologies for introducing the difluoromethyl group into heterocyclic systems have advanced dramatically, moving from harsh, classical conditions to mild, highly selective catalytic processes.[10] Radical-based C-H functionalization, particularly via photoredox catalysis, now allows for the late-stage modification of complex drug molecules with unparalleled efficiency.[13] Concurrently, novel dearomative strategies are unlocking access to new chemical space populated by valuable sp³-rich scaffolds.[17]

Future research will likely focus on developing more sustainable and cost-effective methods, such as replacing precious metal catalysts with earth-abundant alternatives or organic dyes.[19][22] Furthermore, the development of enantioselective difluoromethylation reactions remains a significant challenge and a highly desirable goal for creating chiral drug candidates.[23] As our understanding of the underlying mechanisms deepens, we can expect the rational design of new reagents and catalytic systems to further expand the synthetic chemist's toolkit, accelerating the discovery of next-generation pharmaceuticals.[1]

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Li, G., et al. (2022). Electrochemical-Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides. Organic Letters.

- National Institutes of Health (NIH). (2020).

- ResearchGate. (n.d.).

- Chemists develop New method for introducing fluorinated components into molecules. (2024). University of Münster.

- Prakash, G. K. S., et al. (n.d.). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts.

- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.

- Journal of the American Chemical Society. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.

- Hu, J., et al. (n.d.). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.

- Organic Chemistry Frontiers. (n.d.). Difluoromethylation of heterocycles via a radical process. RSC Publishing.

- National Institutes of Health (NIH). (2022).

- ResearchGate. (n.d.).

- Li, X., et al. (2020).

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024).

- Zhang, W., et al. (n.d.). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.

- The Journal of Organic Chemistry. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid.

- PubMed. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid.

- Organic Letters. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.

- National Institutes of Health (NIH). (n.d.).

- Journal of Medicinal Chemistry. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- ResearchGate. (2020). (PDF)

- Future Medicinal Chemistry. (2020).

- ResearchGate. (n.d.). (PDF) Difluoromethylation of (hetero)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 13. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. d-nb.info [d-nb.info]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

The Difluoromethyl Group: A Strategic Bioisostere for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Bioisosterism

The strategic replacement of functional groups, a cornerstone of medicinal chemistry, has evolved significantly from the classical isosteres of the early 20th century. Today, bioisosterism encompasses a more nuanced understanding of how subtle electronic and conformational changes can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Among the modern bioisosteres, the difluoromethyl (CF2H) group has emerged as a powerful tool for drug designers. Its unique electronic properties, moderate lipophilicity, and ability to act as a "lipophilic hydrogen bond donor" provide a versatile alternative to common functional groups such as the hydroxyl (-OH), thiol (-SH), amine (-NH2), methyl (-CH3), and methoxy (-OCH3) moieties.[1][2] This guide provides an in-depth exploration of the strategic application of the CF2H group in drug design, grounded in its fundamental physicochemical properties and supported by practical examples and experimental protocols.

The Physicochemical Landscape of the Difluoromethyl Group

The utility of the CF2H group as a bioisostere stems from a unique combination of properties that differentiate it from both its non-fluorinated and perfluorinated counterparts.

A Modulated Lipophilicity

The introduction of fluorine is a well-established strategy to increase lipophilicity. However, the incremental addition of fluorine atoms allows for a fine-tuning of this property. The CF2H group is more lipophilic than a methyl group but significantly less so than a trifluoromethyl (CF3) group. This intermediate lipophilicity can be crucial for optimizing a drug candidate's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption and distribution.[1]

| Group | Hansch-Leo π Constant |

| -CH3 | +0.50 |

| -CF2H | +0.33 |

| -CF3 | +0.88 |

This table provides a comparison of the hydrophobicity of methyl, difluoromethyl, and trifluoromethyl groups.

This modulated lipophilicity is particularly advantageous for central nervous system (CNS) drug candidates, where a delicate balance between blood-brain barrier penetration and aqueous solubility is required.

The "Lipophilic Hydrogen Bond Donor"

Perhaps the most compelling feature of the CF2H group is its capacity to act as a hydrogen bond donor. The two highly electronegative fluorine atoms withdraw electron density from the C-H bond, polarizing it and imparting a partial positive charge on the hydrogen atom.[1] This allows the C-H bond to participate in hydrogen bonding interactions with electron-rich acceptors such as oxygen and nitrogen atoms in target proteins.[1][3] This characteristic has led to the term "lipophilic hydrogen bond donor," highlighting its ability to form these crucial interactions while maintaining a degree of lipophilicity.[1]

The strength of this hydrogen bond is context-dependent, influenced by the electronic nature of the group to which the CF2H is attached.[1][4] For instance, the hydrogen bond acidity of the CF2H group is significantly enhanced when attached to an electron-withdrawing system.[1] While weaker than a conventional hydroxyl or amine hydrogen bond, this interaction can be sufficient to anchor a ligand in a binding pocket, providing a valuable tool for improving potency and selectivity.[1][5]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength confers significant metabolic stability to the CF2H group, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This is a key advantage over metabolically labile groups like methyl or methoxy groups, which are prone to oxidation and demethylation, respectively. By strategically placing a CF2H group at a known metabolic hotspot, medicinal chemists can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1]

pKa Modulation

The strong electron-withdrawing nature of the CF2H group can influence the pKa of neighboring acidic or basic functional groups. This can be a powerful tool to fine-tune the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement. For example, the introduction of a CF2H group can lower the pKa of a nearby amine, reducing its basicity and altering its interaction with biological targets.

The CF2H Group as a Bioisostere in Action

The decision to employ a CF2H group as a bioisostere is a strategic one, driven by the specific challenges of a drug discovery program. The following diagram illustrates a decision-making workflow for considering the CF2H group as a bioisosteric replacement.

Caption: A decision workflow for employing the CF2H group as a bioisostere.

Case Study: Lumacaftor (Orkambi®)

A prominent example of the successful application of the CF2H group is lumacaftor, a corrector of the F508del-CFTR protein in cystic fibrosis patients.[6][7] While the exact contribution of the difluoromethyl group in lumacaftor is not extensively detailed in the public domain, its presence is a deliberate design choice. It is hypothesized that the CF2H group contributes to the overall physicochemical properties of the molecule, optimizing its metabolic stability and membrane permeability to allow it to reach its intracellular target.[6][7] The long-term safety and efficacy of lumacaftor-ivacaftor therapy have been demonstrated in clinical trials.[6][8]

Experimental Protocols for Synthesis and Evaluation

A key aspect of incorporating the CF2H group is the availability of robust synthetic methods and reliable assays to evaluate its impact.

Synthesis of Difluoromethylated Arenes

A variety of reagents and methods have been developed for the introduction of the CF2H group.[9] Copper-catalyzed difluoromethylation of aryl halides is a widely used method.[10][11]

Experimental Protocol: Copper-Catalyzed Difluoromethylation of an Aryl Iodide

-

Reagents and Setup: To an oven-dried Schlenk tube is added CuI (10 mol%), the aryl iodide (1.0 equiv), and a magnetic stir bar. The tube is evacuated and backfilled with argon three times.

-

Solvent and Reagent Addition: Anhydrous DMF (or DMPU) is added, followed by the (difluoromethyl)zinc reagent (e.g., (DMPU)2Zn(CF2H)2, 2.0 equiv).[10]

-

Reaction: The reaction mixture is stirred at 60 °C for 24 hours.

-

Workup: The reaction is cooled to room temperature, quenched with saturated aqueous NH4Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired difluoromethylated arene.

Note: This is a general protocol and may require optimization for specific substrates.

Evaluation of Metabolic Stability

The microsomal stability assay is a standard in vitro method to assess the metabolic stability of a compound.[12][13]

Experimental Protocol: Microsomal Stability Assay

-

Preparation: A stock solution of the test compound is prepared in DMSO. Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).

-

Incubation: The test compound (final concentration typically 1 µM) and liver microsomes (e.g., 0.5 mg/mL) are pre-incubated at 37 °C for 5 minutes.

-

Reaction Initiation: The reaction is initiated by adding a pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the in vitro half-life (t1/2) is calculated as 0.693/k.

Caption: Workflow for a typical microsomal stability assay.

Measurement of Physicochemical Properties

Lipophilicity (LogP/LogD): The shake-flask method is the gold standard for determining the octanol-water partition coefficient.[14][15][16][17]

Experimental Protocol: Shake-Flask Method for LogD Determination

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol, and mutually saturate both phases.

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the buffered aqueous phase and n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.